2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole is a chemical compound belonging to the benzimidazole family, characterized by its unique structure that includes a benzene ring fused to an imidazole ring. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in the fields of anxiety and pain relief. The presence of methoxy groups on the phenyl ring enhances its biological activity and solubility in organic solvents.
The compound can be synthesized through various methods, often involving the reaction of ortho-phenylenediamines with substituted aromatic aldehydes. This class of compounds is known for its diverse biological activities, making them valuable in drug development.
2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole is classified as a benzimidazole derivative. Benzimidazoles are a group of compounds recognized for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 5-methyl-1H-benzimidazole. This process can be facilitated by various catalysts and conditions:
In a typical synthesis procedure:
The products are then purified using techniques such as recrystallization or chromatography.
The reactivity of 2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole includes potential electrophilic substitutions due to the presence of electron-rich methoxy groups. Common reactions may involve:
The stability and reactivity are influenced by the electronic nature of substituents on the benzene ring. The methoxy groups provide electron density that can stabilize intermediates during reactions.
The mechanism of action for compounds like 2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole often involves interaction with neurotransmitter receptors in the central nervous system:
In vitro studies have shown that these interactions can lead to significant changes in neurotransmitter release patterns, which correlate with observed pharmacological effects.
2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole has several notable applications:
2-(3,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole represents a structurally specialized derivative within the benzimidazole chemical class, characterized by the fusion of a benzene ring with an imidazole ring to form the core bicyclic structure. The systematic IUPAC name precisely defines its molecular architecture: the prefix "5-methyl" specifies a methyl group (-CH₃) substitution at the 5-position of the benzimidazole ring system, while "2-(3,4-dimethoxyphenyl)" denotes a phenyl ring attached at the 2-position of benzimidazole, bearing two methoxy groups (-OCH₃) at its own 3- and 4-positions. This naming convention follows standard IUPAC priority rules, numbering the benzimidazole nitrogen atoms as 1 and 3, with the hydrogen atom indicating the tautomeric form attached to nitrogen (hence 1H-benzimidazole) [1]. The molecular formula is C₁₆H₁₆N₂O₂, calculated as 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms, yielding a molecular weight of 268.32 g/mol [1].
Structurally, this compound belongs to the 2-aryl-5-methylbenzimidazole subclass, characterized by key features: the benzimidazole core provides a planar, aromatic system with electron-rich nitrogen atoms capable of hydrogen bonding and coordination chemistry; the 5-methyl substituent introduces electron-donating character and lipophilicity to the benzimidazole moiety; and the 3,4-dimethoxyphenyl group at position 2 contributes significant steric bulk, electron-donating capacity via its methoxy groups, and additional sites for potential molecular interactions. This specific substitution pattern—particularly the 2-aryl group with para- and meta-oxygen substitutions and the 5-methyl group on the benzimidazole—distinguishes it from closely related analogs such as 2-(2,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole (C₁₇H₁₈N₂O₂) [2] and more complex derivatives like 4-(5-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one (C₁₉H₁₉N₃O) [5]. The structural classification emphasizes its position within medicinal chemistry as a privileged scaffold, where the benzimidazole nucleus serves as a versatile pharmacophore amenable to strategic functionalization to modulate biological activity and physicochemical properties [3] [6].
Table 1: Structural Comparison of Key Benzimidazole Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
2-(3,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole | C₁₆H₁₆N₂O₂ | 268.32 | 5-Methyl on benzimidazole; 3,4-dimethoxy on 2-phenyl |
2-(2,4-Dimethoxyphenyl)-5-methyl-1H-benzimidazole | C₁₇H₁₈N₂O₂ | 282.34 | 5-Methyl on benzimidazole; 2,4-dimethoxy on 2-phenyl |
4-(5-Methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one | C₁₉H₁₉N₃O | 305.38 | 5-Methyl on benzimidazole; N-linked pyrrolidinone ring |
2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole | C₁₉H₁₈N₄O₃S | 382.44 | 5-Methyl on benzimidazole; oxadiazole linker; 2,4-dimethoxyphenyl |
The exploration of benzimidazole derivatives in medicinal chemistry traces a significant historical trajectory, evolving from early observations of fundamental biological relevance to targeted drug design. The pivotal recognition emerged in 1944 when Woolley proposed structural and functional parallels between benzimidazole and purine bases, suggesting potential interference with or mimicry of essential biological processes [6]. This foundational insight spurred investigations into benzimidazole's intrinsic bioactivity. A critical advancement occurred with Brink's identification of 5,6-dimethylbenzimidazole as a structural component of vitamin B₁₂ in the 1950s, confirming benzimidazole derivatives as endogenous biochemical players and validating their physiological relevance [6]. This discovery catalyzed systematic research into substituted benzimidazoles for pharmacological applications.
The therapeutic potential of substituted benzimidazoles expanded dramatically with the development of proton pump inhibitors (PPIs) in the late 20th century. Omeprazole (introduced in 1989) and related PPIs, characterized by a 2-pyridylmethylsulfinylbenzimidazole structure, revolutionized gastroesophageal disease treatment by targeting H⁺/K⁺-ATPase. This success underscored the importance of specific substitutions—particularly at positions 1, 2, and 5/6—for optimizing target affinity, bioavailability, and metabolic stability [3] [6]. Concurrently, research broadened into antimicrobial applications, revealing potent activity against diverse pathogens. The structural adaptability of the benzimidazole scaffold facilitated the synthesis of libraries targeting enzymes like topoisomerases, polymerases, and tubulin in microbes and parasites [3]. Benzimidazole-based anthelmintics (e.g., albendazole, flubendazole) became clinical mainstays by exploiting preferential binding to parasite β-tubulin [3].
Beyond therapeutics, benzimidazole derivatives gained prominence in analytical sciences, particularly as matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Traditional matrices like α-cyano-4-hydroxycinnamic acid (HCCA) generated interfering background signals below m/z 700, limiting low-molecular-weight analyte detection. Research demonstrated that substituted benzimidazoles, including derivatives structurally related to 2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole, functioned as efficient "soft" ionization matrices. Their conjugated aromatic systems effectively absorbed UV laser energy (e.g., 337 nm, 355 nm), while their structural homogeneity minimized matrix-derived chemical noise, enabling sensitive peptide detection down to picomolar concentrations [4]. This application highlighted the role of substitution patterns in tuning photophysical properties—specifically, methoxy and methyl groups optimized absorption coefficients and energy transfer efficiency for MALDI applications [4].
Table 2: Evolution of Key Benzimidazole Derivative Applications
Era | Key Development | Impact on Benzimidazole Chemistry |
---|---|---|
1940s-1950s | Woolley's purine analogy; Brink's Vitamin B₁₂ work | Established biological relevance of benzimidazole core |
1970s-1980s | Development of anthelmintics (e.g., albendazole) | Validated 2-aryl/alkyl substitutions for antiparasitic activity |
1980s-1990s | Proton Pump Inhibitors (e.g., omeprazole) | Demonstrated significance of 1,2,5-substitution for drug efficacy |
2000s-Present | MALDI matrices & targeted anticancer/antimicrobial agents | Exploited electronic tuning via methoxy/methyl substituents for analytical & therapeutic optimization |
Synthetic methodologies evolved in parallel, shifting towards environmentally sustainable ("green") processes. Early routes relied on condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions (high temperatures, strong acids) and toxic solvents (e.g., DMF, chlorinated hydrocarbons), often yielding mixtures of regioisomers [6]. Contemporary approaches emphasize catalysis (e.g., Lewis acids like Zn(OTf)₂, Er(OTf)₃), heterogeneous catalysts (e.g., Montmorillonite K10 clay), and solvent-free or aqueous conditions to improve selectivity, yield, and sustainability [6]. Microwave irradiation significantly accelerated reactions like the condensation of o-phenylenediamine with aldehydes, enabling efficient access to 2-arylbenzimidazoles like 2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole within minutes instead of hours [6]. These advances facilitated the exploration of structure-activity relationships (SAR), pinpointing substitutions that enhance target binding or physicochemical performance.
The bioactivity profile of 2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole is critically governed by its specific substitution pattern. The 3,4-dimethoxyphenyl moiety and the 5-methyl group synergistically modulate electronic distribution, lipophilicity, steric bulk, and hydrogen-bonding capacity, thereby influencing molecular recognition and pharmacokinetic behavior.
The 3,4-dimethoxyphenyl group attached at position 2 of benzimidazole exerts multifaceted effects: electronically, the two methoxy (-OCH₃) groups act as strong electron-donors via resonance (+R effect), significantly increasing the electron density of the adjacent phenyl ring and, consequently, the entire conjugated system. This enhanced electron density facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., tyrosine, phenylalanine, tryptophan) and promotes charge-transfer complexes [4] [6]. Sterically, the methoxy groups introduce moderate bulk without excessive rigidity, potentially favoring interactions within defined hydrophobic clefts. Pharmacokinetically, the dimethoxy motif enhances lipophilicity compared to unsubstituted phenyl or mono-methoxy analogs, improving membrane permeability and cellular uptake—a crucial factor for intracellular targets [3] [6]. Importantly, the ortho and meta positioning (relative to the benzimidazole attachment) creates a specific spatial arrangement of oxygen atoms, enabling hydrogen-bond acceptor interactions with key biological targets. This contrasts with the 2,4-dimethoxy configuration seen in analogs like CID 10084394 [2], where the ortho-methoxy group might impose conformational constraints or steric hindrance.
The 5-methyl substituent on the benzimidazole ring contributes distinct advantages: as a moderate electron-donating group (+I effect), it subtly increases electron density at the benzimidazole N3 atom and adjacent positions, potentially enhancing hydrogen-bond donation capability from the N1-H proton—a critical feature for interactions with biological nucleophiles like carbonyl oxygens or phosphate groups [3] [6]. The methyl group significantly increases local hydrophobicity around the benzimidazole core, promoting van der Waals contacts within hydrophobic sub-pockets of target proteins. Crucially, methyl substitution at position 5 avoids steric interference with N1-H or N3, preserving hydrogen-bonding functionality, unlike substitutions at positions 4, 6, or 7 which might impede key interactions. The 5-methyl group also offers metabolic stabilization compared to unsubstituted or electron-withdrawing group-substituted benzimidazoles, potentially reducing susceptibility to oxidative degradation at the fused benzene ring [3].
The combined impact of these substituents manifests in diverse bioactivities observed in structurally analogous benzimidazoles: derivatives incorporating the dimethoxyphenyl moiety exhibit potent antimicrobial activities against Gram-positive bacteria and fungi, attributed partly to enhanced penetration and interference with microbial enzymatic machinery [3]. Compounds like 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole (containing 5-methylbenzimidazole and dimethoxyphenyl linked via oxadiazole-thioether) demonstrate anticancer potential, likely through kinase inhibition or tubulin disruption, leveraging the lipophilicity and π-donor capacity provided by the substituents [7]. In MALDI-MS applications, benzimidazoles with methoxy and methyl substitutions provide optimal UV absorption profiles (λₘₐₓ often between 320-370 nm, well-matched to common nitrogen lasers at 337 nm), efficient energy transfer to analytes, and low gas-phase proton affinity, facilitating clean analyte ionization with minimal matrix interference [4]. The specific 3,4-dimethoxy configuration may offer superior performance over other isomers due to balanced electron donation and conformational stability. This constellation of properties—electronic modulation, enhanced lipophilicity, optimized hydrogen-bonding capacity, and metabolic stability—positions 2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole as a versatile scaffold for developing novel bioactive agents across therapeutic and analytical domains.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3